7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide include other thieno[3,2-b]pyridine derivatives and related heterocyclic compounds .
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-9-8-10(23-3)4-5-11(9)18-16(21)13-14(20)15-12(6-7-24-15)19(2)17(13)22/h4-8,20H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIZLZVJXYVWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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